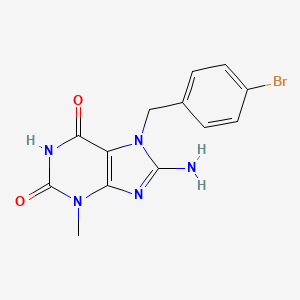
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an amino group, a bromobenzyl group, and a methyl group attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable purine derivative.
Bromination: Introduction of the bromobenzyl group through a bromination reaction using reagents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group using amination reactions, possibly involving ammonia or amines under specific conditions.
Methylation: Methylation of the purine ring using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could replace specific groups on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom.
8-Amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of bromine.
8-Amino-7-(4-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromobenzyl group in 8-Amino-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique chemical properties, such as increased reactivity or specific binding affinity, distinguishing it from similar compounds.
特性
分子式 |
C13H12BrN5O2 |
|---|---|
分子量 |
350.17 g/mol |
IUPAC名 |
8-amino-7-[(4-bromophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |
InChIキー |
BNRGCMSOTJRPCR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


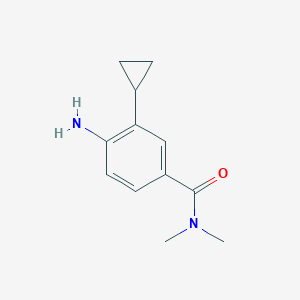
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propanamide](/img/structure/B14776926.png)
![2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14776928.png)

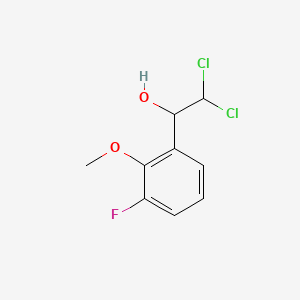
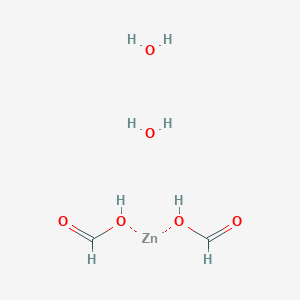
![Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B14776935.png)
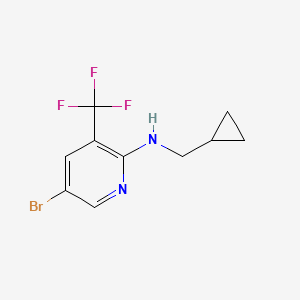
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
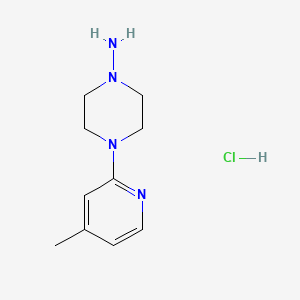


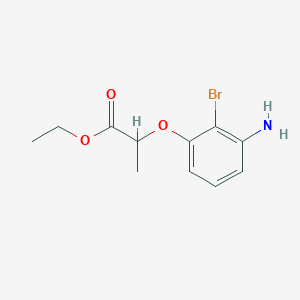
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)
